1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one
Overview
Description
TRIM is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>F<sub>3</sub>N<sub>2</sub>O . It belongs to the class of imidazolidinones and features a trifluoromethyl group attached to a phenyl ring. The compound’s structure consists of an imidazole ring fused with a five-membered lactam ring, resulting in a unique and intriguing arrangement.
Synthesis Analysis
The synthesis of TRIM involves several steps, including the introduction of the trifluoromethyl group and the formation of the imidazolidinone ring. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, TRIM’s synthesis has implications for medicinal chemistry due to its potential biological activities.
Molecular Structure Analysis
TRIM’s molecular structure reveals key features:
- Trifluoromethyl Group : Positioned at the 2-position of the phenyl ring, this group imparts unique physicochemical properties.
- Imidazole Ring : The five-membered heterocyclic ring contains nitrogen atoms, contributing to TRIM’s reactivity.
- Lactam Ring : The imidazolidinone moiety provides rigidity and influences its interactions with biological targets.
Chemical Reactions Analysis
TRIM participates in various chemical reactions:
- Nucleophilic Substitution : The trifluoromethyl group can undergo substitution reactions, leading to diverse derivatives.
- Ring-Opening Reactions : Cleavage of the lactam ring can yield open-chain compounds.
- Metal Complexation : TRIM can coordinate with transition metals, affecting its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : TRIM typically melts at a specific temperature.
- Solubility : Its solubility in various solvents impacts its practical use.
- Spectral Data : UV, IR, and NMR spectra provide insights into TRIM’s structure.
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but long-term effects require further study.
- Handling Precautions : Proper lab practices are essential due to its potential reactivity.
- Environmental Impact : Consider its fate in the environment.
Future Directions
- Medicinal Chemistry : Explore TRIM derivatives for drug development.
- Biological Studies : Investigate its interactions with cellular components.
- Materials Science : Utilize TRIM in materials synthesis.
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCXLZWVBPMXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.